N-[(1,3-Dimethylpyrazolo[3,4-b]pyridin-5-yl)methyl]prop-2-enamide
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Description
“N-[(1,3-Dimethylpyrazolo[3,4-b]pyridin-5-yl)methyl]prop-2-enamide” is a type of heterocyclic compound . It belongs to the group of pyrazolo[3,4-b]pyridines, which present two possible tautomeric forms: the 1H- and 2H-isomers .
Synthesis Analysis
The synthesis of pyrazolo[3,4-b]pyridine derivatives, including “this compound”, has been reported in various studies . A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst has been introduced . This method provided the desired products with moderate to good yields .Molecular Structure Analysis
The molecular formula of “this compound” is C12H16N4O . The structure of this compound, like other pyrazolo[3,4-b]pyridines, is characterized by the fusion of pyridine systems .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” involve a sequential opening/closing cascade reaction . The use of a, -unsaturated compounds in reactions with N-nucleophiles using amorphous carbon-supported sulfonic acid (AC-SO3H) as an effective catalyst in the presence of ethanol as the reaction medium has been highlighted .Future Directions
The future directions for the research and development of “N-[(1,3-Dimethylpyrazolo[3,4-b]pyridin-5-yl)methyl]prop-2-enamide” and similar compounds could involve improving the processes and developing new synthesis processes . The use of new-generation solid catalysts with outstanding activity, such as amorphous carbon-supported sulfonic acid (AC-SO3H), could be explored further .
Properties
IUPAC Name |
N-[(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c1-4-11(17)13-6-9-5-10-8(2)15-16(3)12(10)14-7-9/h4-5,7H,1,6H2,2-3H3,(H,13,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBRACMAUYXAJII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C=C(C=N2)CNC(=O)C=C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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